molecular formula C9H6FN B2750334 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile CAS No. 103447-28-5

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Cat. No.: B2750334
CAS No.: 103447-28-5
M. Wt: 147.152
InChI Key: VNNGYSSYVOTZGA-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[420]octa-1,3,5-triene-7-carbonitrile is a chemical compound with the molecular formula C9H6FN It is characterized by a bicyclic structure with a fluorine atom and a nitrile group attached

Preparation Methods

The synthesis of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors One common method involves the fluorination of bicyclo[42

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity. Catalysts and solvents may be used to facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize yield and efficiency.

Chemical Reactions Analysis

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine, typically using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNGYSSYVOTZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C1C=CC(=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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